5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with methyl, hydroxyl, and a bulky aryl-piperazine moiety.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-33-21-9-5-18(6-10-21)22(23-24(31)30-25(34-23)26-17(2)27-30)29-15-13-28(14-16-29)19-7-11-20(32-3)12-8-19/h5-12,22,31H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCUSXTBFQZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target alpha1-adrenergic receptors, which play a significant role in various neurological conditions.
Mode of Action
It’s suggested that similar compounds exhibit neuroprotective and anti-inflammatory properties. They potentially work by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway.
Biological Activity
5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and various biological effects based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Thiazole ring
- Triazole ring
- Piperazine ring
- Ethoxy and methoxy phenyl groups
This structural diversity contributes to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing physiological responses.
- Cellular Disruption : It may disrupt critical cellular processes such as apoptosis and cell division, which is particularly relevant in cancer therapy.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrate that it can effectively reduce cell viability in several cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways through caspase activation.
Neuroprotective Effects
Studies have also highlighted the neuroprotective effects of this compound. In vivo experiments showed that it significantly prolonged survival times in models of acute cerebral ischemia, suggesting potential applications in stroke treatment.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Activity
In a study involving mice subjected to bilateral common carotid artery occlusion, the compound demonstrated significant neuroprotective effects. Mice treated with varying doses showed reduced mortality rates and prolonged survival times compared to control groups. The results suggest that the compound may be effective in preventing neuronal damage during ischemic events .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds involve substitutions on the piperazine ring, aryl groups, or the heterocyclic core. These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
*Molecular weight estimated based on structural similarity to .
Pharmacological and Toxicological Insights
- Piperazine Derivatives : The target compound’s 4-(4-methoxyphenyl)piperazine group may enhance binding to serotonin (5-HT1A/2A) or dopamine receptors, similar to antipsychotic agents . In contrast, the 3-chlorophenyl analog () could exhibit higher affinity for adrenergic receptors due to halogen interactions .
- Pyrazole-Containing Analogues: Compounds like those in show divergent biological targets.
- Toxicity Considerations: Structural diversity analyses () indicate that minor substituent changes (e.g., Cl vs. OCH3) significantly alter toxicity profiles. The 3-chlorophenyl analog () may pose higher hepatotoxicity risk due to metabolic generation of reactive intermediates .
Physicochemical Properties
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility, but the 4-ethylpiperazine analog () may show improved solubility due to reduced aromaticity .
- Metabolic Stability : The 3-chlorophenyl analog () is predicted to resist oxidative metabolism better than methoxy-substituted derivatives, extending half-life .
Research Findings and Implications
- Antifungal Activity: Triazolo-thiadiazoles () inhibit fungal lanosterol demethylase (PDB: 3LD6), suggesting that the target compound’s triazole core could be repurposed for antifungal applications with structural optimization .
- Synthetic Feasibility : High-yield syntheses of isostructural analogs () confirm the feasibility of scaling production for preclinical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
